molecular formula C10H15N3O4 B3051554 Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis- CAS No. 34572-45-7

Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-

Cat. No. B3051554
CAS RN: 34572-45-7
M. Wt: 241.24 g/mol
InChI Key: LMKFATMCEGPAPC-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-, also known as N-(4-Nitrophenyl)diethanolamine , is a chemical compound with the molecular formula C10H14N2O4 . It is a salt resulting from ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis- reacting with a single molecule of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 226.09500 .


Physical And Chemical Properties Analysis

Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- has a molecular weight of 226.22900 . It has a density of 1.352g/cm3 . The boiling point is 451.7ºC at 760mmHg . The melting point is 101-102 °C . The flash point is 227ºC .

Safety and Hazards

Ethanol, 2,2’-[(4-amino-2-nitrophenyl)imino]bis- is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)-2-nitroanilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c11-8-1-2-9(10(7-8)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKFATMCEGPAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621243
Record name 2,2'-[(4-Amino-2-nitrophenyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-

CAS RN

34572-45-7
Record name 2,2'-[(4-Amino-2-nitrophenyl)azanediyl]di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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